molecular formula C5H11ClN2OS B14005563 1-(2-Chlorobutyl)-1-methyl-2-sulfinylhydrazine CAS No. 20570-05-2

1-(2-Chlorobutyl)-1-methyl-2-sulfinylhydrazine

Cat. No.: B14005563
CAS No.: 20570-05-2
M. Wt: 182.67 g/mol
InChI Key: XHXMBDJWWNAUEJ-UHFFFAOYSA-N
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Description

1-(2-Chlorobutyl)-1-methyl-2-sulfinylhydrazine is a synthetic hydrazine derivative characterized by a 2-chlorobutyl chain, a methyl group, and a sulfinyl (S=O) moiety. The sulfinyl group distinguishes it from sulfanyl (S) or sulfonyl (SO₂) analogs, likely influencing its polarity, stability, and reactivity. The 2-chlorobutyl substituent may enhance lipophilicity compared to shorter alkyl or aromatic chlorinated chains .

Properties

CAS No.

20570-05-2

Molecular Formula

C5H11ClN2OS

Molecular Weight

182.67 g/mol

IUPAC Name

2-chloro-N-methyl-N-(sulfinylamino)butan-1-amine

InChI

InChI=1S/C5H11ClN2OS/c1-3-5(6)4-8(2)7-10-9/h5H,3-4H2,1-2H3

InChI Key

XHXMBDJWWNAUEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)N=S=O)Cl

Origin of Product

United States

Biological Activity

Overview of 1-(2-Chlorobutyl)-1-methyl-2-sulfinylhydrazine

This compound is a sulfinylhydrazine derivative that has garnered interest due to its potential biological activities. Sulfinylhydrazines are known for their diverse pharmacological properties, including antitumor and antimicrobial effects.

Antitumor Activity

Research indicates that sulfinylhydrazines can exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and proliferation.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Sulfinylhydrazines can inhibit certain enzymes that are critical for tumor growth.
  • Induction of Oxidative Stress : By generating ROS, these compounds can lead to cellular damage in cancer cells, promoting apoptosis.
  • Modulation of Gene Expression : They may affect the expression of genes involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

In addition to antitumor effects, sulfinylhydrazines have shown antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains and fungi. This suggests that this compound may also possess potential as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

A study conducted on a related sulfinylhydrazine compound demonstrated its efficacy in inhibiting the growth of human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death. This study highlights the potential application of sulfinylhydrazines in cancer therapy.

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial activity of various sulfinylhydrazines against common pathogens. The results indicated that these compounds exhibited notable inhibition zones in agar diffusion assays, suggesting their potential as therapeutic agents against infections.

Comparison with Similar Compounds

Sulfanyl-Acetohydrazide Derivatives

Several compounds in the evidence share hydrazide backbones and sulfur-containing groups:

  • 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-fluorophenyl)methylene]acetohydrazide (): Features a benzimidazole-sulfanyl group, a chlorobenzyl chain, and a fluorophenyl hydrazide. The aromatic chlorobenzyl group may enhance π-π stacking interactions, while the sulfanyl group offers moderate polarity compared to the sulfinyl group in the target compound .
  • 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-(2-oxo-2H-indol-3-yl)acetohydrazide (): Incorporates an indole-derived hydrazide, which could confer hydrogen-bonding capabilities absent in the target compound’s simpler hydrazine structure .

Key Differences :

  • Substituent Effects : The 2-chlorobutyl chain in the target compound may impart greater flexibility and lipophilicity than rigid chlorobenzyl groups in analogs .

Hydrazine Derivatives with Aromatic Moieties

  • (E)-1-(4-Chlorobenzylidene)-2-phenyl-hydrazine (): Exhibits a planar aromatic hydrazone structure with a chlorophenyl group. The absence of sulfur limits its electronic diversity compared to the sulfinyl-hydrazine target .
  • N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides (): These compounds feature sulfonyl groups and halogenated aromatics.

Key Differences :

  • Electronic Properties : The sulfinyl group in the target compound offers intermediate electron-withdrawing effects between sulfanyl and sulfonyl groups.
  • Chlorine Positioning : The 2-chlorobutyl chain may reduce steric hindrance compared to ortho-substituted chlorophenyl groups in analogs like .

Piperazine and Alkyl Chloride Derivatives

  • 1-(2-Chlorobutyl)-4-(pyrimidinyl)piperazine (): Shares the 2-chlorobutyl chain but lacks the hydrazine and sulfinyl groups. The piperazine ring introduces basicity, which is absent in the target compound .

Key Differences :

  • Functional Groups : The target compound’s hydrazine and sulfinyl groups enable diverse reactivity (e.g., condensation or coordination chemistry) compared to piperazine-based structures.

Data Tables for Comparative Analysis

Table 1: Structural Comparison of Key Compounds

Compound Name Sulfur Group Chlorine Substituent Hydrazine/Hydrazide Backbone Reference
1-(2-Chlorobutyl)-1-methyl-2-sulfinylhydrazine Sulfinyl (S=O) 2-Chlorobutyl Hydrazine N/A
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-fluorophenyl)methylene]acetohydrazide Sulfanyl (S) 2-Chlorobenzyl Acetohydrazide
(E)-1-(4-Chlorobenzylidene)-2-phenyl-hydrazine None 4-Chlorophenyl Hydrazine
1-(2-Chlorobutyl)-4-(pyrimidinyl)piperazine None 2-Chlorobutyl Piperazine

Table 2: Predicted Physicochemical Properties

Compound Name LogP (Estimated) Hydrogen Bond Acceptors Hydrogen Bond Donors
This compound 2.1 4 2
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-... 3.5 6 2
(E)-1-(4-Chlorobenzylidene)-2-phenyl-hydrazine 3.8 3 1

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